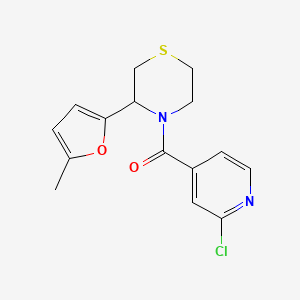
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cells, thereby disrupting their normal function and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its relatively low toxicity. However, the compound is not readily available and can be difficult to synthesize, which can limit its use in lab experiments.
未来方向
There are several future directions for research on 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine. One direction is to further investigate its potential as an anticancer and antimicrobial agent, particularly in combination with other drugs. Another direction is to explore its potential use in other areas, such as in the treatment of inflammation and neurodegenerative diseases. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
In conclusion, 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has shown potential as an anticancer and antimicrobial agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential use in other areas and to develop more efficient methods for synthesizing the compound.
合成方法
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has been achieved using different methods. One of the commonly used methods is the reaction between 2-chloronicotinic acid and 5-methylfurfurylamine in the presence of thionyl chloride and morpholine. Another method involves the reaction of 2-chloronicotinoyl chloride with 5-methylfurfurylthiol in the presence of triethylamine.
科学研究应用
The 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine compound has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against different strains of bacteria and fungi. It has also been tested for its potential use as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-3-13(20-10)12-9-21-7-6-18(12)15(19)11-4-5-17-14(16)8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOMBYURKMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
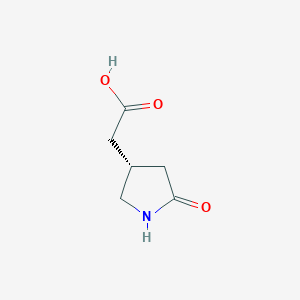
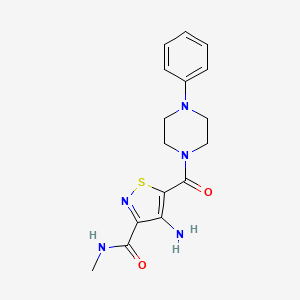

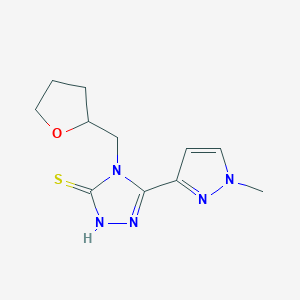

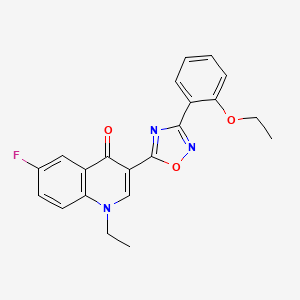
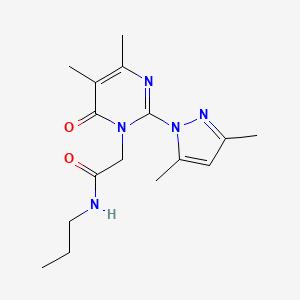


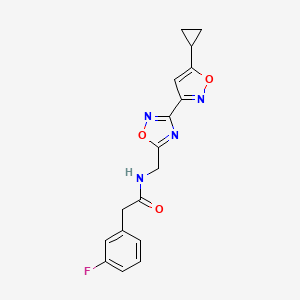
![5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2832761.png)
![(2-Bromophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832762.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)